3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide
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Overview
Description
3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide is a complex organic compound that features a piperidine ring, a formamido group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The formamido group is then introduced via formylation reactions, and the butanamide moiety is attached through amidation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-[1-(prop-2-enoyl)piperidin-4-yl]propanoic acid
- 3-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid
- 2-[1-(prop-2-enoyl)piperidin-4-yl]acetic acid
Uniqueness
3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-amino-4-oxobutan-2-yl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-4-13(19)17-7-5-11(6-8-17)14(20)16(3)10(2)9-12(15)18/h4,10-11H,1,5-9H2,2-3H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYUJLCEHZUPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)N(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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